molecular formula C20H18N2O3 B2392320 N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 514221-94-4

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2392320
CAS No.: 514221-94-4
M. Wt: 334.375
InChI Key: ZHYAHRDLWLLGED-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features both indole and benzofuran moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common structure in many natural products and pharmaceuticals, while the benzofuran ring is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) and may require mild heating to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and benzofuran rings can be oxidized under specific conditions to form quinone-like structures.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of the indole and benzofuran rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-17-8-4-5-13-11-18(25-19(13)17)20(23)21-10-9-14-12-22-16-7-3-2-6-15(14)16/h2-8,11-12,22H,9-10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYAHRDLWLLGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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